molecular formula C16H11N3OS3 B2915509 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034332-40-4

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2915509
CAS No.: 2034332-40-4
M. Wt: 357.46
InChI Key: YXERNHPTFGXCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11N3OS3 and its molecular weight is 357.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Studies have demonstrated the synthesis of thiadiazole derivatives, including structures similar to N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, showing promising anticancer activities. These compounds have been synthesized using microwave-assisted methods and evaluated against various human cancer cell lines. Notably, certain derivatives exhibited significant inhibitory effects comparable to standard anticancer drugs like Adriamycin, highlighting their potential as anticancer agents (Tiwari et al., 2017).

Synthetic Routes

Research on the synthesis of thiadiazole derivatives has explored convenient methods for producing 3,5-disubstituted 1,2,4-thiadiazoles, offering insights into the synthesis of complex molecules like this compound. These methodologies involve oxidative dimerization of thioamides, contributing to the broader understanding of synthetic chemistry relevant to thiadiazole compounds (Takikawa et al., 1985).

Biological Activities

Further studies have synthesized and characterized new benzo[b]thiophene derivatives, which share structural motifs with the compound . These derivatives have been evaluated for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The findings suggest that molecules containing benzo[b]thiophene and thiadiazole units may possess a wide spectrum of pharmacological activities, underscoring the relevance of studying such compounds (Isloor et al., 2010).

Nematicidal Activities

Recent research into 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has revealed significant nematocidal activities. These studies, focusing on compounds structurally related to this compound, have identified potential lead compounds for the development of new nematicides. This underscores the diverse applicability of thiadiazole derivatives in addressing agricultural challenges, in addition to their medicinal potential (Liu et al., 2022).

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c20-16(10-3-4-12-13(8-10)19-23-18-12)17-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXERNHPTFGXCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.